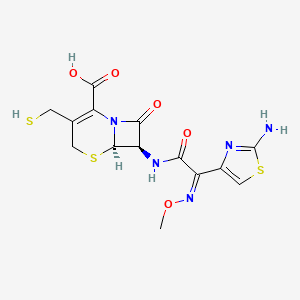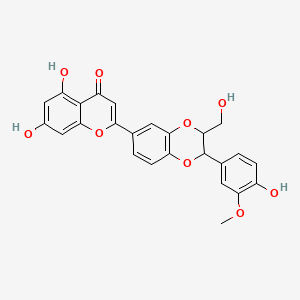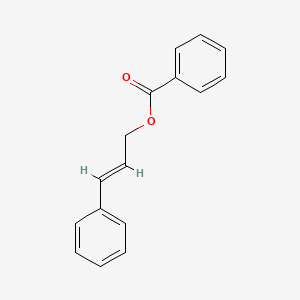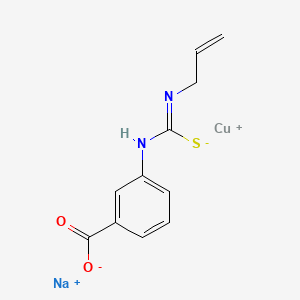
Ebesal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allocupreide Sodium is a chemical compound with the molecular formula C11H11CuN2NaO2S and a molecular weight of 321.82. It is known for its dark brown powder form and is freely soluble in water but insoluble in alcohol and ether . This compound is primarily recognized for its antirheumatic properties .
Preparation Methods
Allocupreide Sodium is synthesized by heating m-aminobenzoic acid with allyl isothiocyanate, followed by treating the resulting m,w-allylthioureidobenzoic acid with cuprous chloride . This method was first described by Bockmühl and Fritzsche in 1932 . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Allocupreide Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include aqueous solutions, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound .
Scientific Research Applications
Allocupreide Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of its antirheumatic properties.
Medicine: Investigated for its potential therapeutic effects in treating rheumatic diseases and other inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Allocupreide Sodium involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein that plays a crucial role in cell division and structure . By binding to tubulin, Allocupreide Sodium disrupts the normal function of microtubules, leading to its antirheumatic effects. This interaction also affects various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Allocupreide Sodium can be compared with other similar compounds, such as:
Cupralyl Sodium: Another copper-containing compound with similar antirheumatic properties.
Ebesal: A compound with a similar molecular structure and therapeutic effects.
Allocupreide Sodium is unique due to its specific molecular structure and the presence of both copper and sodium ions, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10CuN2NaO2S |
|---|---|
Molecular Weight |
320.81 g/mol |
IUPAC Name |
sodium;copper(1+);3-[(N-prop-2-enyl-C-sulfidocarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C11H12N2O2S.Cu.Na/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);;/q;2*+1/p-2 |
InChI Key |
QKMGIVQNFXRKEE-UHFFFAOYSA-L |
SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |
Canonical SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1239536.png)


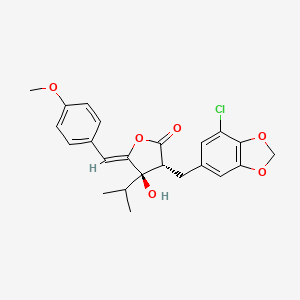
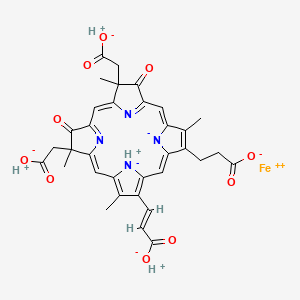
![(5E,7E,9E)-10-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1239544.png)
![(2R)-2-[[(2R,3R,4R)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-2-[(2S,3R,4S,5S)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1239545.png)

